N'-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide
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Overview
Description
N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Palladium-catalyzed direct arylation and alkenylation of oxazoles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products:
Oxidation: Oxazoles.
Substitution: Arylated and alkenylated oxazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in various biochemical pathways . Its ability to modulate enzyme activity and receptor binding is of particular interest in medicinal chemistry .
Comparison with Similar Compounds
N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole (Furazan): Explored for its high-energy material properties.
Uniqueness: N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide stands out due to its specific structure, which imparts unique reactivity and stability
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(6)8-9/h2,9H,1H3,(H2,6,8) |
InChI Key |
OKBCTPBGMFKTIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=CO1)/C(=N/O)/N |
Canonical SMILES |
CC1=NC(=CO1)C(=NO)N |
Origin of Product |
United States |
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